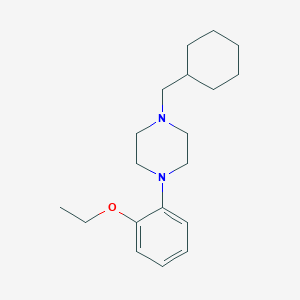
1-(cyclohexylmethyl)-4-(2-ethoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylmethyl)-4-(2-ethoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexylmethyl)-4-(2-ethoxyphenyl)piperazine typically involves the reaction of cyclohexylmethylamine with 1-(2-ethoxyphenyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as recrystallization or chromatography, is essential to obtain a high-quality final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclohexylmethyl)-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound, such as ketones or carboxylic acids.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Applications De Recherche Scientifique
1-(Cyclohexylmethyl)-4-(2-ethoxyphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, such as its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(cyclohexylmethyl)-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Cyclohexylmethyl)-4-(2-ethoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(Cyclohexylmethyl)piperazine:
4-(2-Ethoxyphenyl)piperazine: Lacks the cyclohexylmethyl group, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)-4-(2-ethoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-2-22-19-11-7-6-10-18(19)21-14-12-20(13-15-21)16-17-8-4-3-5-9-17/h6-7,10-11,17H,2-5,8-9,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFFGMNHLVGZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
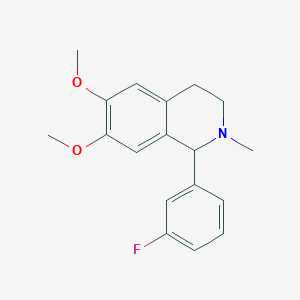
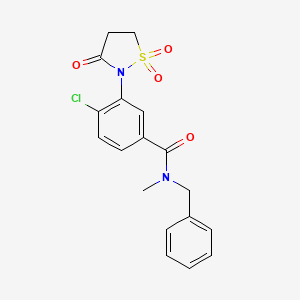
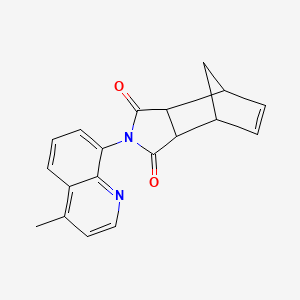
![ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate](/img/structure/B5173715.png)
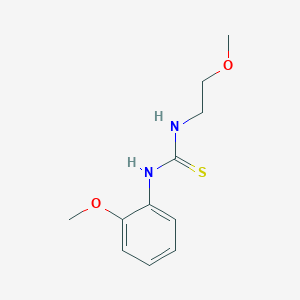
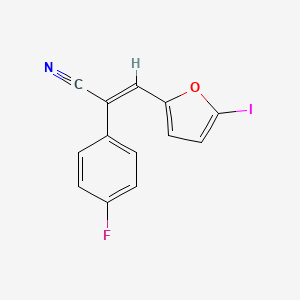
![5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1',3',4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-indane)](/img/structure/B5173733.png)
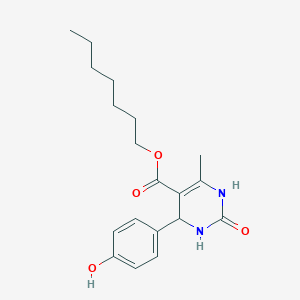
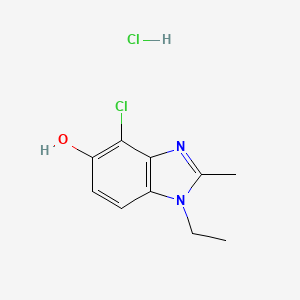
![Cyclopentyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5173758.png)
![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5173759.png)
![9-(4-methoxyphenyl)-6-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B5173765.png)
![(3Z)-3-[(4-Bromophenyl)methylidene]-5-(2,5-dimethoxyphenyl)-2,3-dihydrofuran-2-one](/img/structure/B5173776.png)
![N-[3-(2-methoxyphenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B5173781.png)
